(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the reaction between an aryl halide and a diboron reagent . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid may involve continuous flow processes to handle large-scale reactions efficiently. These methods often employ similar reaction conditions but are optimized for higher throughput and yield .
Chemical Reactions Analysis
Types of Reactions: (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted biphenyl derivatives .
Scientific Research Applications
(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create bioconjugates for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, attacking the palladium center and facilitating the reaction.
Comparison with Similar Compounds
- **4’-(Octyloxy)-[1,1’-biphenyl]-4-yl)boronic acid
- **4’-(Pentyl)-[1,1’-biphenyl]-4-yl)boronic acid
- **4’-(Methoxy)-[1,1’-biphenyl]-4-yl)boronic acid
Uniqueness: (4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its hexyloxy substituent, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials .
Properties
IUPAC Name |
[4-(4-hexoxyphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCPFHQEAZBQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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